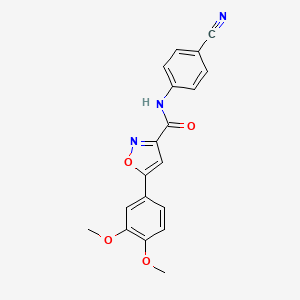

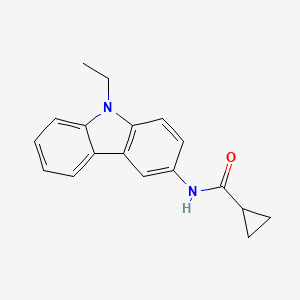

![molecular formula C18H13N3O2S B4625548 3-甲基-N-(4-氧代-4H-嘧啶并[2,1-b][1,3]苯并噻唑-3-基)苯甲酰胺](/img/structure/B4625548.png)

3-甲基-N-(4-氧代-4H-嘧啶并[2,1-b][1,3]苯并噻唑-3-基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of derivatives closely related to our compound of interest involves multiple steps, starting from basic precursors like 2-amino benzothiazole, which undergo reactions with various reagents in the presence of solvents like dimethyl formamide and anhydrous potassium carbonate. These processes yield heterocyclic compounds with significant biological activities, highlighting the versatility and reactivity of the pyrimido[2,1-b][1,3]benzothiazole core structure. For example, Baheti et al. (2002) explored the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one through condensation reactions, showcasing the compound's synthetic accessibility (Baheti, Kapratwar, & Kuberkar, 2002).

Molecular Structure Analysis

The molecular structure of pyrimido[2,1-b][1,3]benzothiazole derivatives is characterized by the integration of benzothiazole and pyrimidine rings. Spectral studies, including NMR and mass spectrometry, play a crucial role in elucidating the structure of these compounds, confirming the formation of the desired heterocyclic frameworks. This structural arrangement is crucial for the compound's biological activities and its interactions at the molecular level.

Chemical Reactions and Properties

Pyrimido[2,1-b][1,3]benzothiazole derivatives exhibit a broad range of chemical reactivities, including condensation with arylamines, heteryl amines, and compounds containing active methylene groups. These reactions extend the utility of the core structure to generate a wide variety of derivatives, each possessing unique chemical properties and potential biological activities. For instance, Fogla et al. (2009) demonstrated the regiospecific synthesis of N-bridged heterocycles, further highlighting the compound's versatility (Fogla, Ankodia, Sharma, & Kumar, 2009).

科学研究应用

合成方法和化学性质

3-甲基-N-(4-氧代-4H-嘧啶并[2,1-b][1,3]苯并噻唑-3-基)苯甲酰胺相关化合物已通过各种方法合成,展示了该支架的化学通才性和反应性。例如,4H-嘧啶并[2,1-b]-苯并噻唑-4-酮的2,3-二取代衍生物的合成涉及2-氨基苯并噻唑与特定试剂的反应,显示了该化合物作为进一步化学修饰的构建模块的潜力 (Baheti, Kapratwar, & Kuberkar, 2002)。此外,已经报道了基于苯并噻唑和苯并咪唑的杂环的有效微波介导合成,突出了该化合物在促进复杂杂环结构构建中的作用 (Darweesh, Mekky, Salman, & Farag, 2016)。

生物活性和药物化学意义

对相关化合物的研究揭示了重要的生物活性,表明了潜在的治疗应用。例如,已经合成了具有抗炎和镇痛活性的新型衍生物,表明该支架在治疗疼痛和炎症的药物发现中的实用性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。此外,已经探索了新型稠合亚氨基嘧啶并苯并噻唑衍生物的抗菌潜力,揭示了它们对细菌菌株的作用能力,从而为开发新的抗生素提供了一条途径 (Kale & Mene, 2013)。

在癌症研究领域,包含4H-嘧啶并[2,1-b][1,3]苯并噻唑支架的化合物已表现出有希望的体外抗癌活性。这强调了这些化合物作为开发新型抗癌剂的先导的潜力,进一步突出了该化合物在药物化学中的重要性 (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013)。

属性

IUPAC Name |

3-methyl-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-5-4-6-12(9-11)16(22)20-13-10-19-18-21(17(13)23)14-7-2-3-8-15(14)24-18/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQQFEBHOSZVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CN=C3N(C2=O)C4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

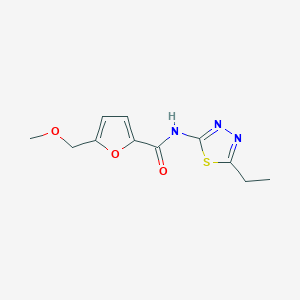

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)

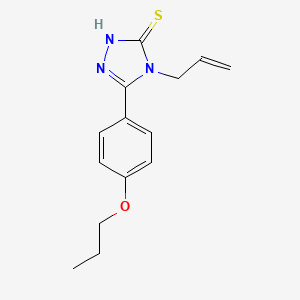

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)

![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)

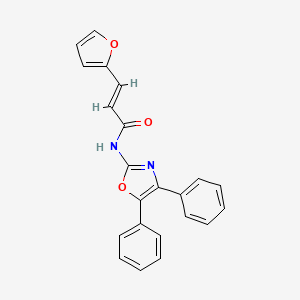

![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)